9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate
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Overview
Description
9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate is a synthetic corticosteroid derivative. It is structurally related to betamethasone and dexamethasone, which are well-known for their anti-inflammatory and immunosuppressive properties . This compound is used in various pharmaceutical applications due to its potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate involves multiple steps, starting from the basic steroid nucleus. The key steps include fluorination, hydroxylation, and esterification reactions. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups into hydroxyl groups.
Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 9-fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-al, while reduction can yield 9-fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-ol .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for analytical methods, including HPLC and mass spectrometry. It is also employed in the synthesis of other steroid derivatives .
Biology
In biological research, it serves as a tool to study the effects of corticosteroids on cellular processes, including inflammation and immune response .
Medicine
Medically, it is used in the formulation of topical and systemic corticosteroid medications for treating inflammatory and autoimmune conditions .
Industry
In the pharmaceutical industry, it is utilized in the development and quality control of corticosteroid drugs .
Mechanism of Action
The mechanism of action of 9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: 9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl propionate.
Dexamethasone: 9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl valerate.
Uniqueness
Compared to betamethasone and dexamethasone, 9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate has a unique ester linkage with 5-oxo-L-proline, which may influence its pharmacokinetic properties and biological activity .
Properties
CAS No. |
93804-88-7 |
---|---|
Molecular Formula |
C27H34FNO7 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
[2-[(10S,11S,13S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C27H34FNO7/c1-14-10-18-17-5-4-15-11-16(30)8-9-24(15,2)26(17,28)20(31)12-25(18,3)27(14,35)21(32)13-36-23(34)19-6-7-22(33)29-19/h8-9,11,14,17-20,31,35H,4-7,10,12-13H2,1-3H3,(H,29,33)/t14-,17?,18?,19-,20-,24-,25-,26?,27-/m0/s1 |
InChI Key |
XNIWLMBDWOLLBA-KUMHQTLLSA-N |
Isomeric SMILES |
C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)[C@@H]5CCC(=O)N5)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5CCC(=O)N5)O)C)O)F)C |
Origin of Product |
United States |
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